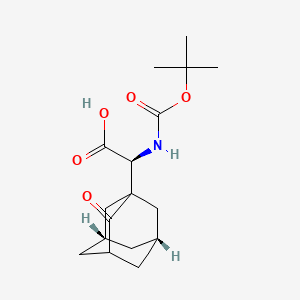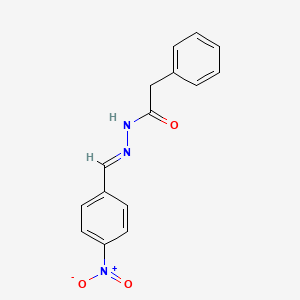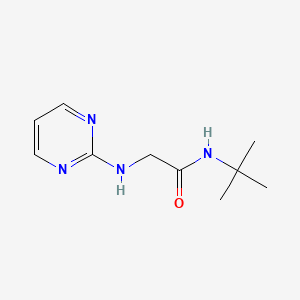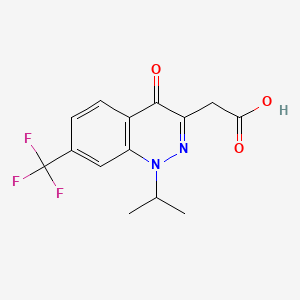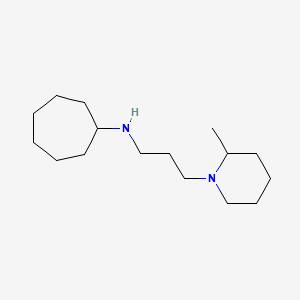![molecular formula C36H37F2P B14906186 [2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phosphane group bonded to a highly substituted phenyl ring system, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphine with a halogenated precursor of the substituted phenyl ring under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with specific targeting capabilities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of [2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The compound’s bulky and electron-rich phosphane group can stabilize transition states and intermediates, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand with three phenyl groups.
Dicyclohexylphosphine: A simpler phosphane with two cyclohexyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two phosphane groups.
Uniqueness
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane stands out due to its highly substituted phenyl ring system, which imparts unique steric and electronic properties. This makes it particularly effective in catalytic applications where traditional phosphanes may not perform as well.
Eigenschaften
Molekularformel |
C36H37F2P |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C36H37F2P/c37-33-23-10-7-18-28(33)30-21-13-22-31(29-19-8-11-24-34(29)38)36(30)32-20-9-12-25-35(32)39(26-14-3-1-4-15-26)27-16-5-2-6-17-27/h7-13,18-27H,1-6,14-17H2 |
InChI-Schlüssel |
GWGKGAVESKPCTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=CC=C5F)C6=CC=CC=C6F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


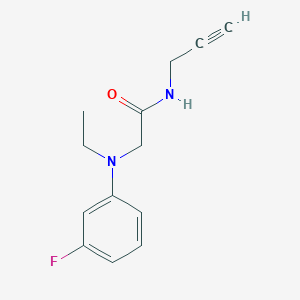
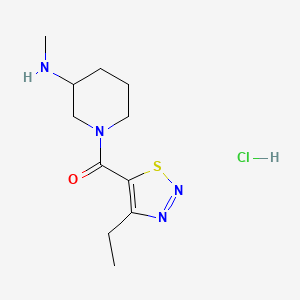

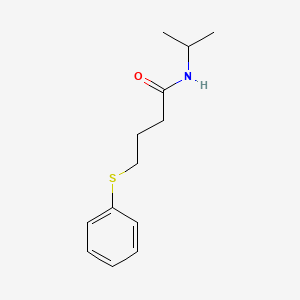
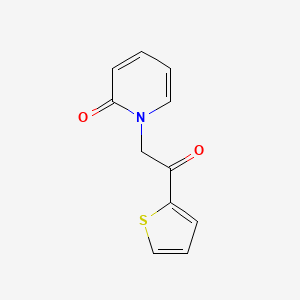
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)

![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
